2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl N-(phenylcarbonyl)valinate
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Overview
Description
2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-METHYLBUTANOATE is a complex organic compound featuring a benzothiophene core, a cyano group, and various functional groups that contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-METHYLBUTANOATE typically involves multi-step organic reactions
Formation of Benzothiophene Core: The benzothiophene core can be synthesized via cyclization reactions involving thiophenes and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of Cyano Group: The cyano group is often introduced through nucleophilic substitution reactions using cyanide salts.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.
Substitution: Reagents like sodium cyanide (NaCN) for nucleophilic substitution and various amines for amide bond formation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the benzothiophene core is particularly interesting for its bioactivity.
Medicine
Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The cyano group and benzothiophene core are key features that contribute to its pharmacological profile.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and functional group versatility.
Mechanism of Action
The mechanism of action of 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-METHYLBUTANOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the benzothiophene core can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-METHYLBUTANOATE
- **N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-cyano-6-thiophen-2-yl-2-pyridinyl)thio]acetamide
- **1-[(E)-(2-{2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIEN-2-YL)AMINO]-2-OXOACETYL}HYDRAZONO)METHYL]-2-NAPHTHYL 2,4-DICHLOROBENZOATE
Uniqueness
The uniqueness of 2-[(3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)AMINO]-2-OXOETHYL 2-(BENZOYLAMINO)-3-METHYLBUTANOATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyano group and a benzothiophene core is relatively rare and offers unique opportunities for chemical modifications and biological interactions.
Properties
Molecular Formula |
C23H25N3O4S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] 2-benzamido-3-methylbutanoate |
InChI |
InChI=1S/C23H25N3O4S/c1-14(2)20(26-21(28)15-8-4-3-5-9-15)23(29)30-13-19(27)25-22-17(12-24)16-10-6-7-11-18(16)31-22/h3-5,8-9,14,20H,6-7,10-11,13H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
HPAPGPWIQGQRSA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)OCC(=O)NC1=C(C2=C(S1)CCCC2)C#N)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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